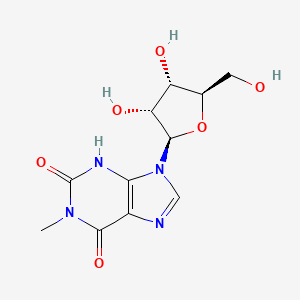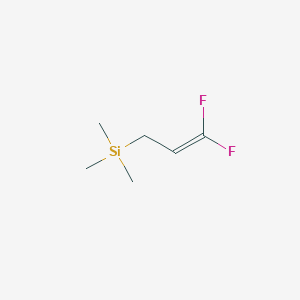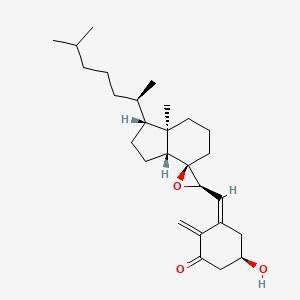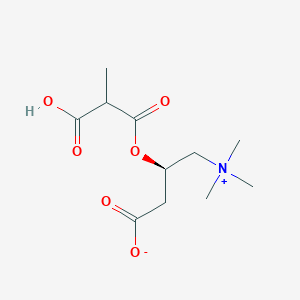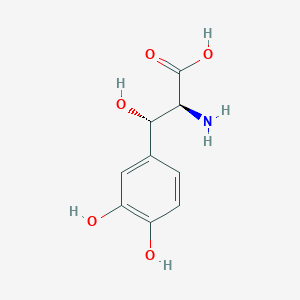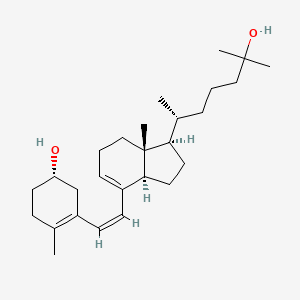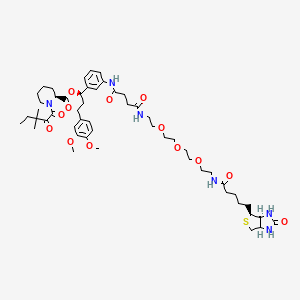
Biotin-slf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-slf, also known as biotin-sulfo-N-hydroxysuccinimide ester, is a derivative of biotin, a water-soluble B-complex vitamin. Biotin plays a crucial role as a coenzyme in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This compound is widely used in biochemical and biotechnological applications due to its ability to form strong, non-covalent bonds with streptavidin, a protein commonly used in molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of biotin-slf involves the reaction of biotin with sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The resulting product is purified through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification. The scalability of the process ensures the availability of this compound for various applications in research and industry.
化学反応の分析
Types of Reactions
Biotin-slf undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can react with primary amines to form stable amide bonds. This reaction is commonly used for biotinylation of proteins and other biomolecules.
Hydrolysis: In aqueous environments, this compound can hydrolyze to release biotin and sulfo-NHS.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Buffers: Phosphate-buffered saline (PBS) is often used to maintain pH during reactions.
Organic Solvents: DMF and dimethyl sulfoxide (DMSO) are commonly used as solvents.
Major Products Formed
Biotinylated Proteins: Formed through substitution reactions with primary amines.
Biotin: Released during hydrolysis.
科学的研究の応用
Biotin-slf has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in biotin-streptavidin systems for protein purification, detection, and immobilization.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for detecting specific biomolecules.
Industry: Applied in the production of biotinylated enzymes and antibodies for research and diagnostic purposes.
作用機序
Biotin-slf exerts its effects through the formation of strong, non-covalent bonds with streptavidin. The biotin-streptavidin interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) in the femtomolar range. This interaction is utilized in various applications to immobilize or detect biotinylated molecules. The molecular targets of this compound include proteins and other biomolecules containing primary amines, which react with the sulfo-NHS ester to form stable amide bonds.
類似化合物との比較
Biotin-slf is unique due to its high affinity for streptavidin and its ability to form stable amide bonds with primary amines. Similar compounds include:
Biotin-NHS: A non-sulfonated version of this compound, used for biotinylation of biomolecules.
Biotin-PEG-NHS: A polyethylene glycol (PEG) conjugated version, offering increased solubility and reduced steric hindrance.
Biotin-HPDP: A biotin derivative used for reversible biotinylation through disulfide bond formation.
This compound stands out due to its sulfonated nature, which enhances its solubility in aqueous environments, making it particularly useful for biological applications.
特性
分子式 |
C52H76N6O13S |
|---|---|
分子量 |
1025.3 g/mol |
IUPAC名 |
[(1R)-1-[3-[[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C52H76N6O13S/c1-6-52(2,3)48(62)49(63)58-25-10-9-14-39(58)50(64)71-40(19-17-35-18-20-41(66-4)42(32-35)67-5)36-12-11-13-37(33-36)55-46(61)22-21-45(60)54-24-27-69-29-31-70-30-28-68-26-23-53-44(59)16-8-7-15-43-47-38(34-72-43)56-51(65)57-47/h11-13,18,20,32-33,38-40,43,47H,6-10,14-17,19,21-31,34H2,1-5H3,(H,53,59)(H,54,60)(H,55,61)(H2,56,57,65)/t38-,39-,40+,43-,47-/m0/s1 |
InChIキー |
QFIMAWUXIBINCP-SLBVAARVSA-N |
異性体SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
正規SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


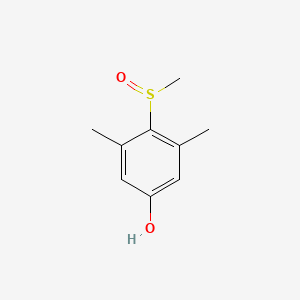
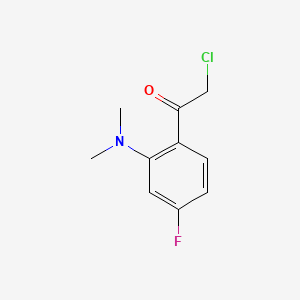

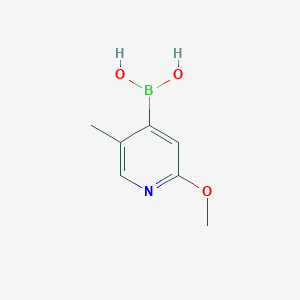
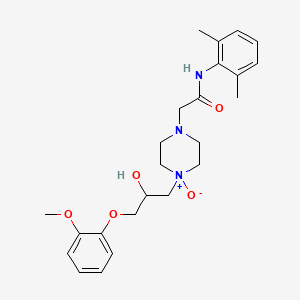
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)
